molecular formula C20H18ClNO14S2 B2927424 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate CAS No. 91788-39-5

4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate

Cat. No. B2927424
CAS RN: 91788-39-5
M. Wt: 595.93
InChI Key: HXERYWWMXNTLJQ-UHFFFAOYSA-N
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Description

4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate is a chemical compound that has been widely used in scientific research. It is commonly referred to as BDP or BDP-FL, and its chemical formula is C30H22ClN2O11S2. BDP-FL belongs to the family of fluorescent dyes that are used in various biological and chemical applications.

Scientific Research Applications

BDP-FL has been extensively used in scientific research as a fluorescent probe for various applications. It is commonly used for labeling and detecting biological molecules such as proteins, nucleic acids, and lipids. BDP-FL is also used for fluorescence microscopy, flow cytometry, and high-throughput screening. In addition, BDP-FL has been used for studying the structure and function of biological membranes and for monitoring the cellular uptake and transport of drugs.

Mechanism of Action

BDP-FL works by binding to biological molecules and emitting fluorescence when excited by a light source. The emission wavelength of BDP-FL is in the blue-green region of the spectrum, making it useful for applications that require detection in this range. The mechanism of action of BDP-FL is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when two fluorescent molecules are in close proximity.
Biochemical and Physiological Effects:
BDP-FL has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in biological and chemical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP-FL is its high sensitivity and specificity for labeling biological molecules. It has a high quantum yield, which means that it emits a large amount of fluorescence for each photon absorbed. BDP-FL is also stable and does not degrade easily, making it suitable for long-term experiments. However, BDP-FL has some limitations, such as its relatively low photostability, which can limit its usefulness for long-term imaging experiments. In addition, BDP-FL is sensitive to pH changes and can be affected by the presence of other fluorescent molecules.

Future Directions

The future directions for BDP-FL research are numerous. One direction is the development of new synthesis methods for BDP-FL that are more efficient and cost-effective. Another direction is the development of new applications for BDP-FL, such as in vivo imaging and drug delivery. BDP-FL can also be used in combination with other fluorescent probes to study complex biological systems. Finally, the development of new fluorescent probes with improved photostability and sensitivity is an area of ongoing research.

Synthesis Methods

BDP-FL can be synthesized using various methods. One of the most common methods is the reaction of 2,6-bis(4-methoxyphenyl)pyridine with chlorosulfonic acid and subsequent treatment with sodium hydroxide. The resulting compound is then treated with perchloric acid to obtain BDP-FL as a perchlorate salt.

properties

IUPAC Name

2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium-4-carboxylic acid;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO10S2.ClHO4/c1-30-16-5-3-11(9-18(16)32(24,25)26)14-7-13(20(22)23)8-15(21-14)12-4-6-17(31-2)19(10-12)33(27,28)29;2-1(3,4)5/h3-10H,1-2H3,(H,22,23)(H,24,25,26)(H,27,28,29);(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXERYWWMXNTLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=[NH+]2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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